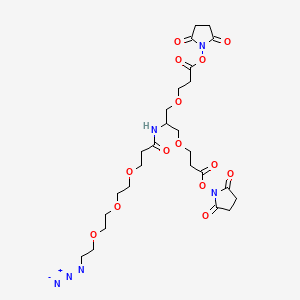
DSPE-PEG4-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG4-acid typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol through a series of chemical reactions. The process begins with the activation of the carboxylic acid group of polyethylene glycol using reagents such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with the amine group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine to form a stable amide bond .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. The final product is purified using techniques such as chromatography and precipitation .
Análisis De Reacciones Químicas
Types of Reactions: DSPE-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Reagents such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid group for reaction with amines
Oxidation and Reduction Reactions: Specific oxidizing and reducing agents are used depending on the desired transformation
Major Products:
Aplicaciones Científicas De Investigación
DSPE-PEG4-acid has a wide range of applications in scientific research, including:
Drug Delivery: It is used to enhance the solubility and stability of hydrophobic drugs, allowing for more effective delivery to target sites
Biomedical Research: The compound is used in the development of liposomes and nanoparticles for targeted drug delivery and imaging
Chemistry: It serves as a versatile linker in the synthesis of various conjugates and complexes
Industry: this compound is used in the formulation of various pharmaceutical and cosmetic products
Mecanismo De Acción
The mechanism of action of DSPE-PEG4-acid involves its ability to form stable conjugates with hydrophobic drugs, enhancing their solubility and stability. The polyethylene glycol component provides a hydrophilic shell that increases the water solubility of the overall compound, while the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine component allows for the encapsulation and congregation of hydrophobic drugs .
Comparación Con Compuestos Similares
DSPE-PEG2000: Similar to DSPE-PEG4-acid but with a longer polyethylene glycol chain, providing different solubility and stability properties.
DSPE-PEG-TK: Contains a thioketal linker, making it responsive to reactive oxygen species.
Uniqueness: this compound is unique due to its specific combination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine and a short polyethylene glycol chain, providing a balance of hydrophobic and hydrophilic properties that make it highly effective for drug delivery applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100NO15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(57)65-45-48(68-52(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-67-69(59,60)66-38-36-53-49(54)47-64-44-43-63-42-41-62-40-39-61-37-35-50(55)56/h48H,3-47H2,1-2H3,(H,53,54)(H,55,56)(H,59,60)/t48-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEBZOUVWTWKNV-QSCHNALKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100NO15P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1010.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8106353.png)

![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)






